![molecular formula C36H62O8 B591419 PseudoginsenosideRh2 CAS No. 1370264-16-6](/img/structure/B591419.png)
PseudoginsenosideRh2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
PseudoginsenosideRh2 and its 20Z-isomer were synthesized from ginsenoside Rh2 under a mild condition, via a simple three-step process called acetylation, elimination-addition, and saponification .Molecular Structure Analysis
The molecular structure of this compound is complex and is currently being studied. More research is needed to fully understand its structure .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . More research is needed to fully understand these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature. More research is needed to fully understand these properties .Scientific Research Applications
Neuroprotective Properties
Pseudoginsenoside Rh2 has been demonstrated to possess significant neuroprotective effects. Studies have shown its ability to attenuate cerebral ischemic injury by alleviating autophagic/lysosomal defects following ischemic stroke, highlighting its potential in addressing neurodegenerative disorders (Liu et al., 2017). Moreover, its capacity to ameliorate neuroinflammatory responses, particularly in the context of LPS-activated microglial cells, underscores its therapeutic potential for diseases associated with neuroinflammation (Wang et al., 2014).
Anti-inflammatory Effects
Research has identified the anti-inflammatory properties of pseudoginsenoside Rh2, particularly in the context of acute lung injury (ALI). It was found to suppress neutrophil infiltration and promote neutrophil clearance, effectively mitigating ALI induced by lipopolysaccharide (Wang et al., 2019). This saponin also demonstrates potential in modulating the polarization of neutrophils and macrophages, which is crucial for the repair and damage processes following cerebral ischemia (Hou et al., 2020).
Cardiovascular Protection
Pseudoginsenoside Rh2 has shown promise in cardiovascular protection. It was observed to improve heart function and decrease infarct size in rats with coronary artery ligation, suggesting its potential as a dietary supplement for myocardial ischemia treatment (Zhang et al., 2017).
Cognitive Function Improvement
Furthermore, pseudoginsenoside Rh2 has been linked to cognitive function improvement. In particular, it was found to ameliorate learning and memory impairments in various Alzheimer's disease models, potentially through mechanisms involving the inhibition of tau hyperphosphorylation and modulation of the insulin signaling pathway (Chu et al., 2021).
Anti-Parkinsonian Properties
The compound also exhibits anti-Parkinsonian properties, as evidenced by its efficacy in improving locomotor functions and reducing oxidative stress in a rat model of Parkinson's disease (Wang et al., 2013).
Mechanism of Action
Target of Action
Pseudoginsenoside Rh2, a novel derivative of ginsenoside Rh2, has been reported to exert a pro-apoptotic effect on various malignancies . The primary targets of Pseudoginsenoside Rh2 include BAX , cleaved-caspase-3 , and cleaved-caspase-9 . These proteins play a crucial role in the process of apoptosis, a form of programmed cell death.
Mode of Action
Pseudoginsenoside Rh2 interacts with its targets to induce apoptosis and autophagy . It significantly increases the expressions of BAX, cleaved-caspase-3, and cleaved-caspase-9, while it decreases the Bcl-2 expression . This interaction results in changes in the cell that lead to apoptosis, a process that is essential for the removal of damaged cells.
Biochemical Pathways
Pseudoginsenoside Rh2 affects several biochemical pathways. It activates AMPK and inhibits the PI3K/Akt/mTOR pathway in a concentration-dependent manner . These pathways are involved in regulating cell growth, proliferation, survival, and angiogenesis. By modulating these pathways, Pseudoginsenoside Rh2 can exert its anti-cancer effects.
Pharmacokinetics
Studies on similar compounds suggest that the absorption of these compounds is fast in the gastrointestinal tract . They may be metabolized mainly by intestinal microflora before absorption into the blood . These compounds are also quickly cleared from the body .
Result of Action
The result of Pseudoginsenoside Rh2’s action is the induction of apoptosis and autophagy in cancer cells . It significantly facilitates the accumulation of autophagosomes and autolysosomes within the HepG2 cells . This leads to the death of cancer cells, thereby exerting its anti-cancer effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(Z)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10-/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZBVXSGVWFFX-UKHVTAPLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.